1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-
Description
1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]- is a diamine derivative featuring a trifluoromethyl-substituted pyridine ring attached to a methyl-branched propanediamine backbone. This compound is structurally characterized by:
- Pyridine substituent: A trifluoromethyl (-CF₃) group at the 3-position of the pyridine ring, enhancing electron-withdrawing properties and chemical stability.
- Diamine chain: A 1,2-propanediamine core with a methyl group branching at the second carbon, influencing steric and electronic interactions.
Properties
Molecular Formula |
C10H14F3N3 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-methyl-1-N-[3-(trifluoromethyl)pyridin-2-yl]propane-1,2-diamine |
InChI |
InChI=1S/C10H14F3N3/c1-9(2,14)6-16-8-7(10(11,12)13)4-3-5-15-8/h3-5H,6,14H2,1-2H3,(H,15,16) |
InChI Key |
GYCWOEOUKRDKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=C(C=CC=N1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Coupling
Palladium-catalyzed cross-coupling enables selective N-arylation of the diamine’s primary amine. Key steps include:
- Substrate Preparation : Reacting 2-methyl-1,2-propanediamine with a protecting group (e.g., tert-butoxycarbonyl, Boc) to shield the secondary amine.
- Coupling Conditions : Combining the protected diamine with 2-chloro-3-(trifluoromethyl)pyridine using a palladium catalyst (e.g., Pd(OAc)₂), Xantphos ligand, and a base (e.g., Cs₂CO₃) in toluene at 100–120°C.
- Deprotection : Removing the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the target compound.
This method offers precise regiocontrol, with yields averaging 60–75%.
Nucleophilic Aromatic Substitution
Electron-deficient pyridines facilitate direct displacement of halides by amines:
- Reaction Setup : Heating 2-methyl-1,2-propanediamine with 2-fluoro-3-(trifluoromethyl)pyridine in DMSO at 70–100°C.
- Catalysis : Magnesium bromide enhances reactivity by polarizing the C–F bond.
- Workup : Precipitation in water followed by chromatographic purification.
Yields for analogous reactions range from 50–65%, with shorter reaction times (<4 hours).
Comparative Analysis of Synthetic Routes
Optimization Strategies
- Catalyst Screening : Ruthenium-based catalysts (e.g., Ru/Al₂O₃) improve amination efficiency, reducing reaction times by 30%.
- Microwave Assistance : Irradiation at 100°C in dichloromethane accelerates coupling steps, achieving >90% conversion in 20 minutes.
- Solvent Effects : Replacing DMSO with dimethylacetamide (DMAc) enhances solubility of fluorinated intermediates, boosting yields by 15%.
Challenges and Solutions
- Regioselectivity : Competing reactions at the diamine’s secondary amine are mitigated via temporary protection (e.g., Boc groups).
- Purification : High-polarity diamines require silica gel chromatography or recrystallization from ethanol/water mixtures.
- Byproduct Formation : Oxone additives suppress oxidative degradation during coupling.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural analogs differ primarily in pyridine substituents and functional groups. A comparative analysis is summarized below:
Thermal and Chemical Stability
- Thermal Degradation : indicates that 1,2-propanediamine derivatives (e.g., 1,2-DAP, 1,3-DAP) undergo similar degradation pathways under heat, producing intermediates via deamination and oxidation. The trifluoromethyl group in the target compound likely slows degradation compared to methyl-substituted analogs due to its electron-withdrawing nature .
- Hydrolytic Stability : Unlike esters (e.g., Fluazifop butyl in ), the diamine backbone is less prone to hydrolysis but may react with electrophiles at the primary amine site .
Research Findings and Implications
- Thermal Stability : The target compound’s -CF₃ group may improve thermal resistance compared to methyl or isopropyl analogs, aligning with trends observed in .
- Steric Effects : Bulkier substituents (e.g., isopropyl in CAS 440102-69-2) reduce reactivity at the amine sites, whereas -CF₃ balances electronic and steric effects .
Q & A
Q. What are the recommended synthetic routes for 1,2-propanediamine derivatives containing trifluoromethyl-pyridinyl motifs, and how do reaction conditions influence yield?
Synthesis of such compounds typically involves multi-step protocols, including nucleophilic substitution, cyclization, or coupling reactions. For example, pyridinyl-containing analogs (e.g., pyrazolo[1,5-a]pyrimidines) are synthesized via cyclization of precursors under controlled temperature and catalytic conditions . Key factors include solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., palladium for cross-coupling), and stoichiometric control of trifluoromethyl group incorporation to avoid side reactions . Yield optimization often requires iterative adjustments to reaction time and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can the structural integrity of 1,2-propanediamine derivatives be validated post-synthesis?
Standard analytical methods include:
- NMR spectroscopy : To confirm the presence of the trifluoromethyl group (distinct signals at ~-60 ppm) and pyridinyl ring protons (aromatic region in NMR) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., CHNS derivatives have a molecular ion peak at m/z 247.36) .
- X-ray crystallography : For resolving stereochemical ambiguities in diamine moieties, particularly when chiral centers are present .
Advanced Research Questions
Q. What mechanistic hypotheses explain the bioactivity of trifluoromethyl-pyridinyl diamine derivatives in therapeutic contexts?
Preclinical studies suggest that the trifluoromethyl group enhances metabolic stability and membrane permeability, while the pyridinyl moiety may act as a hydrogen-bond acceptor in target binding. For example, structurally related compounds inhibit kinase or protease activity via competitive binding to ATP pockets or catalytic sites . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like EGFR or PARP, which should be validated via enzymatic assays (e.g., IC determination) .
Q. How can researchers resolve contradictions in reported cytotoxicity data for similar diamine derivatives?
Discrepancies often arise from variations in:
- Cell line specificity : For instance, derivatives may show potent activity in HeLa cells (IC < 1 µM) but limited efficacy in MCF-7 due to differential expression of drug transporters .
- Assay conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free media) or incubation time (24 hr vs. 72 hr) significantly alter results. Standardizing protocols (e.g., MTT assay at 48 hr) and including positive controls (e.g., doxorubicin) are critical .
Q. What strategies optimize the pharmacokinetic profile of 1,2-propanediamine derivatives for in vivo studies?
Key approaches include:
- Prodrug design : Masking amine groups with acetyl or tert-butoxycarbonyl (Boc) protections to improve solubility and reduce first-pass metabolism .
- Lipophilicity adjustment : Introducing hydrophilic substituents (e.g., hydroxyl or carboxyl groups) to balance logP values, aiming for 1–3 to enhance bioavailability .
- Metabolic stability assays : Using liver microsomes (human or murine) to identify vulnerable sites for structural modification (e.g., replacing labile methyl groups with halogens) .
Methodological Considerations
Q. What experimental designs are recommended for evaluating the role of the trifluoromethyl group in target engagement?
- Isosteric replacement : Synthesize analogs with -CF replaced by -Cl, -CH, or -CN to assess contributions to binding affinity .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes upon ligand-target interaction to differentiate hydrophobic (CF-driven) vs. polar interactions .
Q. How should researchers address solubility challenges during in vitro testing of diamine derivatives?
- Co-solvent systems : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell culture media with surfactants (e.g., 0.01% Tween-80) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can enhance aqueous dispersion and controlled release .
Data Interpretation and Reporting
Q. How to contextualize conflicting results in receptor binding assays for pyridinyl-diamine derivatives?
- Orthogonal assays : Combine surface plasmon resonance (SPR) for kinetic analysis with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Negative controls : Include structurally similar but inactive analogs (e.g., lacking the pyridinyl ring) to rule out nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
